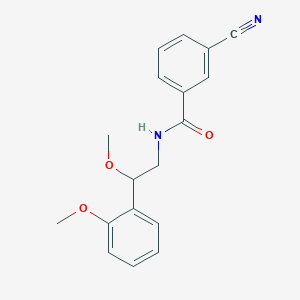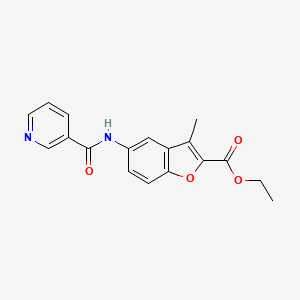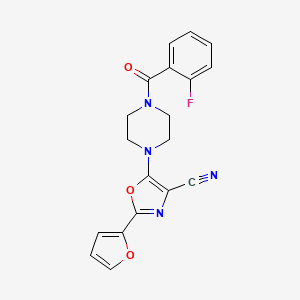![molecular formula C25H23N3O3 B2551418 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide CAS No. 899782-24-2](/img/no-structure.png)
2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide
カタログ番号 B2551418
CAS番号:
899782-24-2
分子量: 413.477
InChIキー: AJDKYBDPDFXFRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with a quinazolinone structure are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The presence of a 4-methylphenyl group could potentially influence these properties.
Molecular Structure Analysis
The compound contains a quinazolinone core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two carbonyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions with nucleophiles due to the presence of carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the carbonyl groups and the aromatic ring in this compound could influence its solubility, boiling point, and other properties .科学的研究の応用
- The compound’s 4,5-disubstituted-3-mercaptotriazolic nucleus is associated with antibacterial properties. Researchers have explored its effectiveness against Gram-positive and Gram-negative bacterial strains .
- Reference :
- Investigations have highlighted the antifungal activity of this compound. It may serve as a potential agent against fungal infections .
- Reference :
- The compound has been evaluated for its anti-HIV properties. Understanding its mechanism of action could contribute to antiviral drug development .
- Reference :
- Researchers have explored the anti-inflammatory effects of this compound. It may modulate inflammatory pathways and hold promise for managing inflammatory conditions .
- Reference :
- In vitro studies have assessed the cytotoxicity of this compound against various cell lines. Its potential as an anticancer agent warrants further exploration .
- Reference :
- The 4,5-disubstituted-3-mercaptotriazolic nucleus is considered crucial for designing bioactive molecules. Researchers use it as a scaffold to create compounds with diverse biological activities .
- Reference :
Antibacterial Activity
Antifungal Potential
Anti-HIV Research
Anti-Inflammatory Studies
Cytotoxicity Investigations
Design of Bioactive Compounds
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide' involves the condensation of 4-methylbenzaldehyde with anthranilic acid to form 4-methylquinazoline-2-carboxylic acid. This is then reacted with acetic anhydride to form 2-acetyl-4-methylquinazoline. The resulting compound is then reacted with 2-phenylethylamine to form 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide.", "Starting Materials": [ "4-methylbenzaldehyde", "anthranilic acid", "acetic anhydride", "2-phenylethylamine" ], "Reaction": [ "Condensation of 4-methylbenzaldehyde with anthranilic acid in the presence of a catalyst to form 4-methylquinazoline-2-carboxylic acid", "Reaction of 4-methylquinazoline-2-carboxylic acid with acetic anhydride in the presence of a catalyst to form 2-acetyl-4-methylquinazoline", "Reaction of 2-acetyl-4-methylquinazoline with 2-phenylethylamine in the presence of a catalyst to form 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide" ] } | |
CAS番号 |
899782-24-2 |
分子式 |
C25H23N3O3 |
分子量 |
413.477 |
IUPAC名 |
2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-18-11-13-20(14-12-18)28-24(30)21-9-5-6-10-22(21)27(25(28)31)17-23(29)26-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,26,29) |
InChIキー |
AJDKYBDPDFXFRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



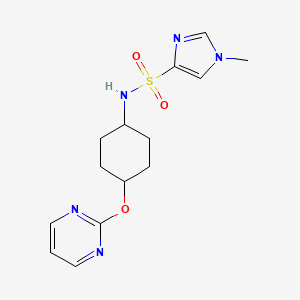
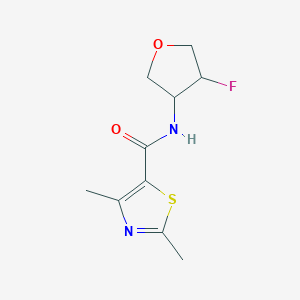


![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride](/img/structure/B2551342.png)
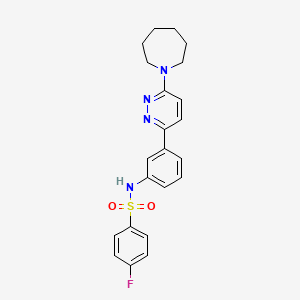

![3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2551348.png)

